molecular formula C24H15BrO B3115238 4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan CAS No. 2088537-45-3

4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan

Cat. No.: B3115238
CAS No.: 2088537-45-3
M. Wt: 399.3 g/mol
InChI Key: QSUPTHBRZMHSGI-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan is a chemical compound belonging to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of a bromine atom attached to the phenyl group at the 3-position and a phenyl group at the 6-position of the dibenzofuran core. Dibenzofurans are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve the coupling of 3-bromophenylboronic acid with 6-phenyldibenzofuran under appropriate conditions .

Another approach involves the photochemical synthesis of dibenzofuran derivatives. This method includes the photocyclization of a hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave irradiation and metal complex catalysis can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-phenyl-6-phenyldibenzo[b,d]furan.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives of dibenzofuran.

    Reduction: 4-Phenyl-6-phenyldibenzo[b,d]furan.

    Substitution: Various substituted dibenzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of protein tyrosine phosphatase 1B, a target for diabetes treatment . The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without the bromine and phenyl substitutions.

    4-Phenyl-6-phenyldibenzo[b,d]furan: A similar compound with hydrogen instead of bromine at the 3-position.

    3-Bromodibenzofuran: A compound with bromine at the 3-position but without the phenyl substitution at the 6-position.

Uniqueness

4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan is unique due to the specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and phenyl groups enhances its reactivity and potential biological activities compared to its unsubstituted or differently substituted analogs .

Properties

IUPAC Name

4-(3-bromophenyl)-6-phenyldibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrO/c25-18-10-4-9-17(15-18)20-12-6-14-22-21-13-5-11-19(23(21)26-24(20)22)16-7-2-1-3-8-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUPTHBRZMHSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088537-45-3
Record name 4-(3-bromophenyl)-6-phenyldibenzo[b,d]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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